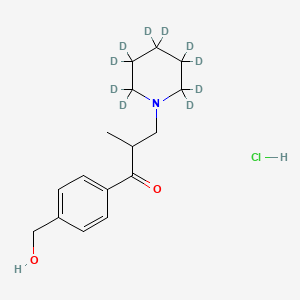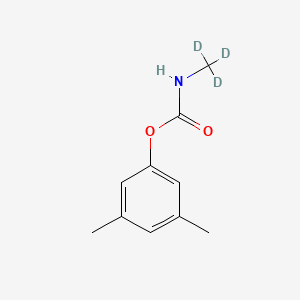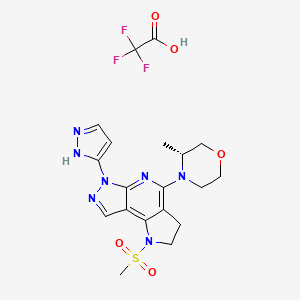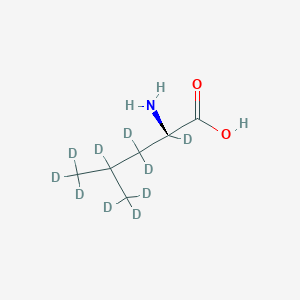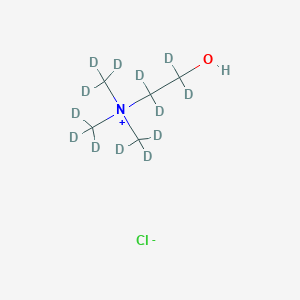
Choline-D13 chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Choline-D13 chloride is a deuterium-labeled version of choline chloride. Choline chloride is an organic compound and a quaternary ammonium salt. It serves as an acyl group acceptor and a substrate for choline acetyltransferase. Choline chloride is widely used as a feed additive, particularly for poultry, where it promotes growth .
Preparation Methods
Choline-D13 chloride can be synthesized by the reaction of ethylene oxide, hydrogen chloride, and trimethylamine . Alternatively, it can be prepared by treating trimethylamine with 2-chloroethanol . The industrial production of choline chloride involves high-performance liquid chromatography (HPLC) with a charged aerosol detector (CAD) to ensure the purity and content of the compound .
Chemical Reactions Analysis
Choline-D13 chloride undergoes various chemical reactions, including:
Oxidation: Choline chloride can be oxidized to form betaine.
Reduction: It can be reduced to form trimethylamine.
Substitution: Choline chloride can undergo substitution reactions to form quaternary ammonium salts.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and alkyl halides for substitution reactions. The major products formed from these reactions are betaine, trimethylamine, and quaternary ammonium salts .
Scientific Research Applications
Choline-D13 chloride has numerous scientific research applications:
Chemistry: It is used as a stable isotope-labeled compound in various chemical analyses and studies.
Biology: Choline chloride is essential for cell membrane integrity and neurotransmission.
Industry: It is used as an additive in animal feed to promote growth and improve feed efficiency.
Mechanism of Action
Choline-D13 chloride acts as a precursor to acetylcholine, a neurotransmitter essential for nerve conduction. It also plays a role in lipid metabolism and cell membrane integrity. Choline chloride is involved in the synthesis of phosphatidylcholine, which is crucial for maintaining cell membrane structure and function .
Comparison with Similar Compounds
Choline-D13 chloride is similar to other choline compounds such as:
- Choline bitartrate
- Choline citrate
- Phosphatidylcholine
What sets this compound apart is its deuterium labeling, which makes it particularly useful in research applications requiring stable isotope-labeled compounds .
Properties
Molecular Formula |
C5H14ClNO |
|---|---|
Molecular Weight |
152.70 g/mol |
IUPAC Name |
(1,1,2,2-tetradeuterio-2-hydroxyethyl)-tris(trideuteriomethyl)azanium;chloride |
InChI |
InChI=1S/C5H14NO.ClH/c1-6(2,3)4-5-7;/h7H,4-5H2,1-3H3;1H/q+1;/p-1/i1D3,2D3,3D3,4D2,5D2; |
InChI Key |
SGMZJAMFUVOLNK-TYBPHYHNSA-M |
Isomeric SMILES |
[2H]C([2H])([2H])[N+](C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])C([2H])([2H])O.[Cl-] |
Canonical SMILES |
C[N+](C)(C)CCO.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



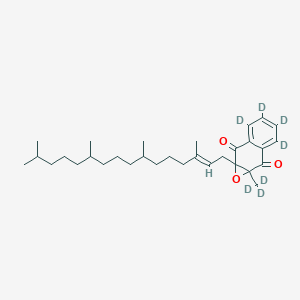
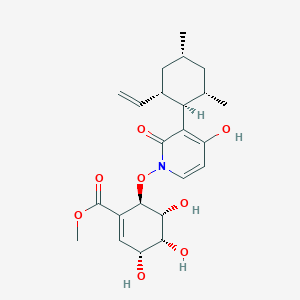
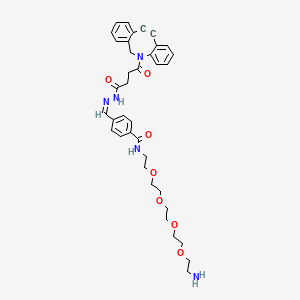

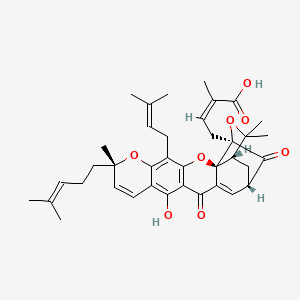
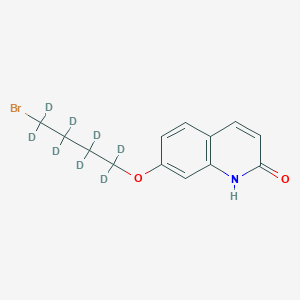
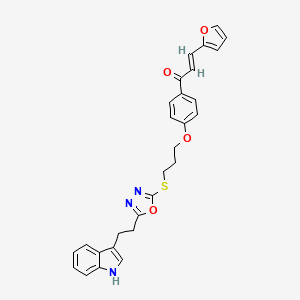

![3-[4-[(4-methoxyphenyl)methylideneamino]phenyl]-4,5-dihydro-1H-pyridazin-6-one](/img/structure/B12414482.png)
